Physicochemical Profile: logP, PSA, and Hydrogen-Bonding Differences
The target compound exhibits a calculated logP of 3.30 and a polar surface area (PSA) of 64.35 Ų, with 2 hydrogen-bond donors and 4 acceptors . In contrast, the closely related (3-(methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone regioisomer consistently shows a lower calculated logP (≈2.8) and a different PSA (≈62 Ų) when computed by the same method . This shift in logP of ~0.5 units can significantly impact passive membrane permeability and CNS exposure potential, making the 3-yl isomer preferable for central target programs.
Comparator (2-yl): logP 2.8, PSA 62 Ų
Δ logP +0.5, Δ PSA +2.35 Ų
| Evidence Dimension | Calculated logP and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 3.30; PSA = 64.35 Ų; HBD = 2; HBA = 4 |
| Comparator Or Baseline | (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-2-yl)methanone: logP ≈ 2.8; PSA ≈ 62 Ų |
| Quantified Difference | Δ logP ≈ +0.5; Δ PSA ≈ +2.35 Ų |
| Conditions | Calculated via MCULE/OpenBabel consensus prediction algorithm |
Why This Matters
The higher logP of the 3-yl isomer indicates greater membrane permeability, which is critical for CNS drug discovery programs where brain exposure is a design requirement.
